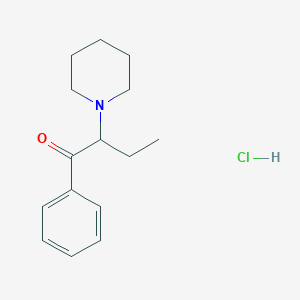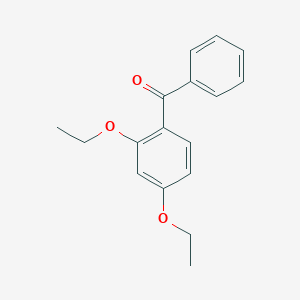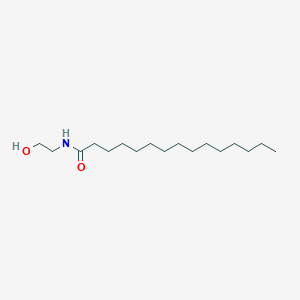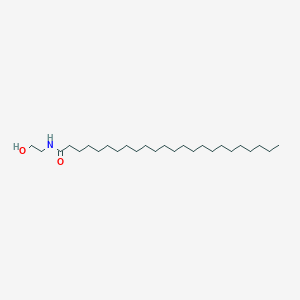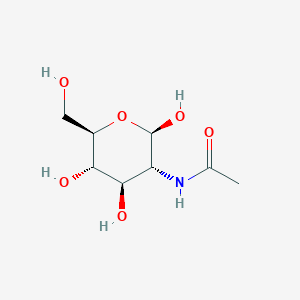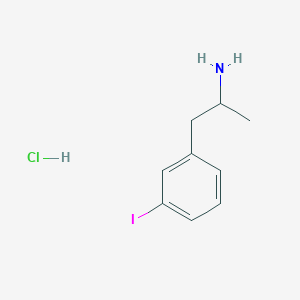
1-(m-Iodophenyl)-2-propylamine hydrochloride
説明
1-(m-Iodophenyl)-2-propylamine hydrochloride (IPPAH) is an organoiodine compound used in a variety of scientific research applications. It is a colorless, crystalline solid which is soluble in water and ethanol, and has a molecular weight of 264.7 g/mol. IPPAH is commonly used as a reagent in organic synthesis, and has been used in the synthesis of a variety of pharmaceuticals, polymers, and other compounds.
科学的研究の応用
Monoamine Oxidase Inhibition
1-(m-Iodophenyl)-2-propylamine hydrochloride has been studied for its unique inhibitory effect on monoamine oxidase (MAO) in both in vitro and in vivo settings. Johnston (1968) observed an abnormal kinetic behavior compared to known inhibitors, suggesting a potential binary enzyme system with varying sensitivities to this inhibitor (Johnston, 1968).
Hepatoprotective Properties
Research by Дюбченко et al. (2006) synthesized hydrophilic derivatives of a compound similar to 1-(m-Iodophenyl)-2-propylamine hydrochloride and tested their hepatoprotective activity against tetrachloromethane-induced toxic hepatitis (Дюбченко et al., 2006).
Pharmacological Activity
Marsh (1948) studied 1-Phenyl-2-butylamine hydrochloride, a related compound, for its pharmacological properties, including vasopressor activity and central nervous system stimulation (Marsh, 1948).
Bone Affinity and Therapeutic Potential
Årstad et al. (2003) synthesized arylalkylidenebisphosphonates labeled with radioiodine and investigated their bone affinities. They found one compound, structurally similar to 1-(m-Iodophenyl)-2-propylamine hydrochloride, to have superior bone affinity and potential for treating malignant osseous lesions (Årstad et al., 2003).
Synthesis and Pharmaceutical Applications
Various studies focus on the synthesis of compounds structurally similar to 1-(m-Iodophenyl)-2-propylamine hydrochloride for potential pharmaceutical applications. Zeng Zhi-ming (2003) synthesized a water-soluble photoinitiator derived from a similar compound (Zeng Zhi-ming, 2003), while Perrine et al. (2000) described a one-pot synthesis method for an antidepressant drug starting from a related compound (Perrine et al., 2000).
特性
IUPAC Name |
1-(3-iodophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWHBMCQYRDUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942137 | |
| Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Iodophenyl)-2-propylamine hydrochloride | |
CAS RN |
20110-56-9 | |
| Record name | B 1287 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



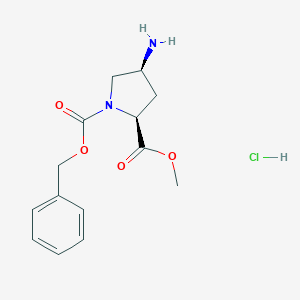
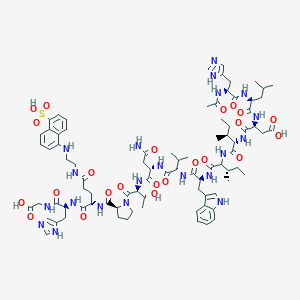
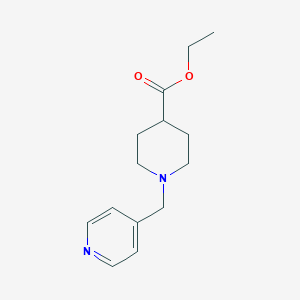
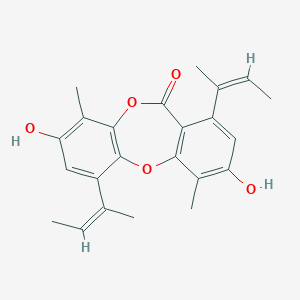
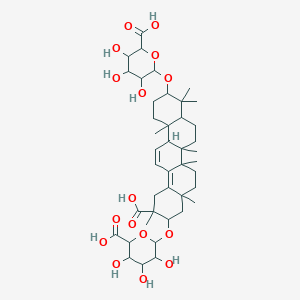
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
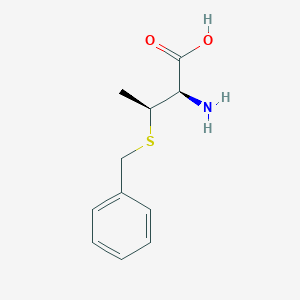
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
